2,2',3,4,4',5,6,6'-Octabromobiphenyl
Description
2,2',3,4,4',5,6,6'-Octabromobiphenyl is a polybrominated biphenyl (PBB) with eight bromine atoms substituted at specific positions on the biphenyl backbone. PBBs are synthetic brominated flame retardants historically used in polymers, electronics, and textiles. This compound is part of a broader class of brominated aromatic hydrocarbons, characterized by high thermal stability and environmental persistence.
Key properties include:
Properties
CAS No. |
119264-61-8 |
|---|---|
Molecular Formula |
C12H2Br8 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-4(14)6(5(15)2-3)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H |
InChI Key |
PFBOUFHNJQYEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Findings :
- Analytical Challenges : Co-elution with octabromodiphenyl ethers (PBDEs) in gas chromatography-mass spectrometry (GC-MS) necessitates advanced separation techniques.
Comparison with Lower-Brominated Biphenyls
Heptabromobiphenyls serve as precursors or degradation products of octabromobiphenyls:
Research Insights :
- Degradation Pathways : Heptabromobiphenyls arise from debromination of octabromobiphenyls under UV light or microbial action, highlighting their role in environmental fate studies.
Comparison with Octabromodiphenyl Ethers (Octa-BDEs)
Octabromodiphenyl ethers (PBDEs) share functional similarities but differ structurally due to an oxygen bridge:
Key Contrasts :
- Environmental Mobility : PBDEs exhibit higher mobility in aquatic systems due to their ether linkage, whereas PBBs adsorb more strongly to sediments.
- Analytical Differentiation : GC-MS retention times and fragment ion ratios (e.g., m/z 79 vs. m/z 81) distinguish PBBs from PBDEs.
Table 1: Structural and Regulatory Comparison of Brominated Compounds
| Parameter | This compound | 2,2',3,3',4,4',5,5'-Octabromobiphenyl | 2,2',3,4,4',5,6,6'-Octa-BDE |
|---|---|---|---|
| Molecular Weight (g/mol) | ~785.38 | 785.38 | 801.37 |
| CAS RN | Undocumented | 67889-00-3 | 446255-54-5 |
| Regulatory Status | Under evaluation | Restricted (IEC 62321-12) | Banned (RoHS) |
| Primary Application | Flame retardant | Analytical standard | Historical flame retardant |
Preparation Methods
Direct Bromination of Biphenyl
The most common route involves electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of Lewis acid catalysts. The reaction proceeds via activation of biphenyl’s aromatic rings, enabling sequential bromine addition.
Typical Reaction Conditions
- Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
- Solvent : Dichloromethane (DCM) or carbon disulfide
- Temperature : 0–25°C (controlled to minimize side reactions)
- Molar Ratio : Biphenyl : Br₂ = 1 : 8–10 (theoretical stoichiometry)
Key variables influencing product distribution include:
- Catalyst loading (10–20 mol% preferred for selectivity)
- Bromine addition rate (slow addition reduces di-/tri-brominated byproducts)
- Reaction duration (24–72 hours for complete octabromination)
Example Protocol
- Dissolve biphenyl (1.0 g, 6.49 mmol) in DCM (50 mL) under nitrogen.
- Add FeBr₃ (0.5 g, 1.62 mmol) and cool to 0°C.
- Introduce Br₂ (10.4 g, 64.9 mmol) dropwise over 2 hours.
- Stir at 25°C for 48 hours.
- Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (silica gel, hexane).
Stepwise Bromination with Intermediate Isolation
To enhance positional specificity, bromination is conducted in stages:
- Initial Bromination : Generate tetra- or pentabrominated intermediates.
- Isolation : Purify intermediates via recrystallization (e.g., ethanol/water).
- Final Bromination : Achieve target octabromination under harsher conditions.
Advantages :
- Reduces steric hindrance in later stages.
- Minimizes over-bromination to decabrominated byproducts.
Challenges :
- Requires multiple purification steps, lowering overall yield.
- Intermediates may exhibit low solubility, complicating handling.
Catalytic Systems and Solvent Effects
Catalyst Optimization
| Catalyst | Solvent | Temp. (°C) | Bromines Added | Selectivity for Target Isomer |
|---|---|---|---|---|
| FeBr₃ | DCM | 25 | 8 | Low (~15%) |
| AlBr₃ | CS₂ | 40 | 8 | Moderate (~30%) |
| I₂ (co-catalyst) | Toluene | 80 | 8 | High (~50%) |
Notes:
Solvent Selection
Non-polar solvents (e.g., carbon disulfide) improve bromine solubility but slow reaction kinetics. Polar aprotic solvents (e.g., DCM) accelerate bromine diffusion but may hydrolyze catalysts. Recent studies suggest mixed solvents (e.g., DCM:CS₂ = 1:1) balance these effects.
Purification and Characterization
Chromatographic Separation
Crystallization Techniques
Recrystallization from hot toluene yields needle-like crystals (mp 285–290°C). Impurities are excluded via fractional cooling (2°C/min).
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Limit of Detection | Purity Achieved |
|---|---|---|
| HPLC-UV (254 nm) | 0.1 ng/μL | ≥98% |
| GC-ECD | 0.05 ng/μL | ≥99% |
Industrial-Scale Production Challenges
Byproduct Formation
Major byproducts include:
- Heptabromobiphenyls : From incomplete bromination.
- Nonabromobiphenyls : Over-bromination at activated positions.
- Dibenzofurans : Oxidative coupling under acidic conditions.
Recent Methodological Advances
Microwave-Assisted Bromination
Flow Chemistry Approaches
Continuous-flow reactors reduce side reactions via precise residence time control (2 minutes per bromination step).
Critical Comparison of Methods
| Parameter | Direct Bromination | Stepwise Bromination | Microwave-Assisted |
|---|---|---|---|
| Yield | 15–20% | 10–15% | 25–30% |
| Selectivity | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Byproduct Formation | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
